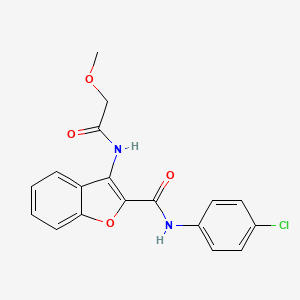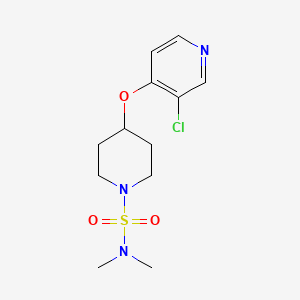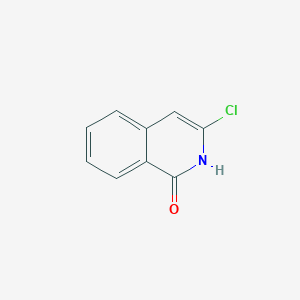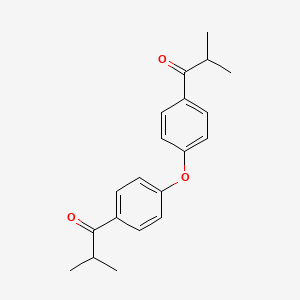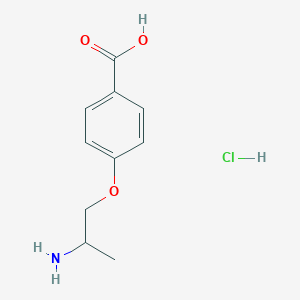
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” is a chemical compound used in scientific research. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” is C17H20N2O5 . The average mass is 332.351 Da and the monoisotopic mass is 332.137207 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” include a density of 1.3±0.1 g/cm3, boiling point of 500.6±45.0 °C at 760 mmHg, and a flash point of 256.6±28.7 °C . It has 7 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are structures of organic compounds consisting of rings that contain at least one atom that is not carbon (such as sulfur, oxygen or nitrogen), along with carbon atoms.
Pharmaceutical Research
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . They are used in the synthesis of various drugs due to their biologically and pharmacologically active properties .
Development of Antimalarial Drugs
Quinoline-based compounds have been used in the development of antimalarial drugs . For example, quinines from Cinchona bark have been isolated from natural sources . Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
Treatment of Bacterial Infections
Various animals and bacterial species produce compounds of the quinolone class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) . These compounds have been used in the treatment of bacterial infections .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which are related to 4-hydroxy-2-quinolones, are used in the synthesis of fused ring systems . These systems are important in the development of various pharmaceutical compounds .
Natural and Synthetic Chemistry
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry . They are used in various chemical reactions and syntheses, contributing to the development of new compounds and materials .
Mecanismo De Acción
Propiedades
IUPAC Name |
diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYNUSEKQNMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

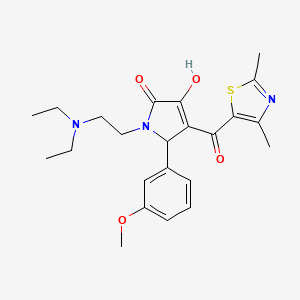
![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
